molecular formula C16H17NO3S B12341179 1-Tosyl-1,2,3,4-tetrahydroquinolin-6-ol

1-Tosyl-1,2,3,4-tetrahydroquinolin-6-ol

Cat. No.: B12341179
M. Wt: 303.4 g/mol
InChI Key: GJHWGJISKCSQSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Tosyl-1,2,3,4-tetrahydroquinolin-6-ol typically involves the tosylation of 1,2,3,4-tetrahydroquinolin-6-ol. The reaction is carried out by treating 1,2,3,4-tetrahydroquinolin-6-ol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Tosyl-1,2,3,4-tetrahydroquinolin-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 1-Tosyl-1,2,3,4-tetrahydroquinolin-6-one, while nucleophilic substitution of the tosyl group can produce various substituted tetrahydroquinoline derivatives .

Mechanism of Action

The mechanism of action of 1-Tosyl-1,2,3,4-tetrahydroquinolin-6-ol involves its interaction with molecular targets such as enzymes and receptors. The tosyl group enhances the compound’s binding affinity and specificity towards these targets, leading to modulation of their activity. The hydroxyl group at the 6th position can participate in hydrogen bonding and other interactions, further influencing the compound’s biological effects .

Properties

Molecular Formula

C16H17NO3S

Molecular Weight

303.4 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-ol

InChI

InChI=1S/C16H17NO3S/c1-12-4-7-15(8-5-12)21(19,20)17-10-2-3-13-11-14(18)6-9-16(13)17/h4-9,11,18H,2-3,10H2,1H3

InChI Key

GJHWGJISKCSQSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.